Betamethasone 21-valerate

Beschreibung

Overview of Glucocorticoid Esters in Dermatological Research

Topical glucocorticoids are a cornerstone in dermatological practice for managing a wide range of inflammatory skin conditions. longdom.org The development of these therapeutic agents has evolved significantly, with a primary focus on enhancing their anti-inflammatory and immunosuppressive capabilities while minimizing potential adverse effects. nih.gov A key strategy in achieving this balance has been the chemical modification of the parent glucocorticoid molecule through esterification. nih.govresearchgate.net

Glucocorticoid esters are classified based on the esterification at the C-17 and C-21 positions of the steroid structure. ijdvl.com This process involves attaching a carboxylic acid ester, which can significantly alter the molecule's properties. One of the most critical changes achieved through esterification is the increase in lipophilicity (fat-solubility). nih.govresearchgate.net Enhanced lipophilicity allows the compound to better penetrate the stratum corneum, the outermost layer of the skin, and reach adequate concentrations within the epidermis and dermis where the inflammatory processes occur. nih.govijdvl.com

Research has led to the development of various esters, including acetates, propionates, and valerates, each conferring different levels of potency and penetration. msdvetmanual.comnih.gov For instance, di-esters at the 17 and 21 positions generally achieve better skin penetrability. ijdvl.com The goal of this research is to create "ideal" topical corticosteroids that are effective locally within the skin but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby improving the risk-benefit ratio. nih.govmsdvetmanual.com Newer non-fluorinated double esters, such as hydrocortisone (B1673445) aceponate and prednicarbate, have been developed to offer a high therapeutic index. medicaljournalssweden.se

Significance of Esterification at Position 21 in Glucocorticoid Chemistry

The esterification of a glucocorticoid at the carbon-21 position is a critical chemical modification that profoundly influences the compound's pharmacokinetic and pharmacodynamic properties. msdvetmanual.com The C-21 hydroxyl group is a primary site for creating ester derivatives, which alters the molecule's solubility and disposition within the body. msdvetmanual.comgoogle.com

Esterifying the C-21 position generally increases the lipophilicity of the steroid. nih.gov For example, research comparing parent alcohols to their esterified counterparts shows that adding an acetate (B1210297) group at the C-21 position increases the molecule's lipophilicity. nih.gov However, this specific modification can lead to a decrease in the steroid's binding affinity for the glucocorticoid receptor. nih.gov

Interestingly, the length of the ester chain is a crucial factor. Studies have shown that elongating the ester chain from an acetate to a valerate (B167501) at the C-21 position leads to an increase in both the lipophilicity and the binding affinity for the receptor, although the affinity remains lower than that of the parent alcohol. nih.gov This demonstrates a complex relationship between the chemical structure and biological activity. The ester at the C-21 position can also serve as a pro-drug feature; these esters can be hydrolyzed in the skin by cutaneous esterases to release the active parent steroid. This biotransformation is a key mechanism in the metabolism of topical corticosteroids. ijdvl.com

Furthermore, the stability of the glucocorticoid can be affected by modifications at this position. For instance, the 21-phosphate and 21-sulfate esters are water-soluble, which allows for parenteral administration. google.com In the context of betamethasone (B1666872) valerate, the esterification at position 17 (betamethasone 17-valerate) is more common for topical preparations, and it can degrade into betamethasone 21-valerate and betamethasone alcohol. wikipedia.orgscispace.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₇FO₆ | fda.govnih.govsigmaaldrich.com |

| Molecular Weight | 476.58 g/mol | fda.govsigmaaldrich.com |

| CAS Number | 2240-28-0 | sigmaaldrich.com |

| Appearance | Crystalline powder | edqm.eu |

| InChI Key | FEROCCAEIIKMJT-SUYDQAKGSA-N | fda.govsigmaaldrich.com |

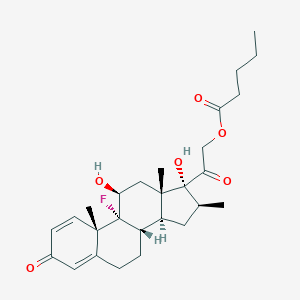

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEROCCAEIIKMJT-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945051 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-28-0 | |

| Record name | Betamethasone 21-valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone 21-valerate (beta) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2240-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 21-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW52JZ3627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Solid State Characterization of Betamethasone 21 Valerate

Stereochemical Considerations and Isomeric Relationships with Betamethasone (B1666872) 17-Valerate

Betamethasone itself is a stereoisomer of dexamethasone (B1670325), with the key difference being the orientation of the methyl group at the 16th position of the steroid nucleus. In betamethasone, this group is in the beta (β) position, pointing above the plane of the ring system.

The valerate (B167501) ester of betamethasone can exist as two primary positional isomers: betamethasone 17-valerate and betamethasone 21-valerate. This isomerism is dictated by the attachment point of the valeryl (pentanoyl) group to the betamethasone core.

Betamethasone 17-valerate: The valeryl group is esterified at the hydroxyl group on carbon 17.

This compound: The valeryl group is esterified at the hydroxyl group on carbon 21.

It is important to note that betamethasone 17-valerate can undergo acyl migration in aqueous environments, leading to the formation of the 21-valerate isomer. maynoothuniversity.ie This transesterification is a significant consideration in pharmaceutical formulations, as the two isomers exhibit different potencies. maynoothuniversity.ie The 17-valerate is the more potent of the two. maynoothuniversity.ie The degradation of betamethasone-17-valerate (B13397696) can also lead to the formation of this compound and betamethasone alcohol.

Polymorphism and Pseudopolymorphism of Betamethasone Valerate

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties. Betamethasone valerate has been shown to exhibit trimorphism, meaning it can exist in three different polymorphic forms (Form I, Form II, and Form III). acs.orgresearchgate.net Additionally, a methanol (B129727) solvate, a form of pseudopolymorphism where solvent molecules are incorporated into the crystal lattice, has been characterized. acs.orgresearchgate.net

Crystal Structure Determination via X-ray Diffraction

The different polymorphs and the solvate exhibit variations in molecular conformation and packing within the crystal lattice. acs.orgresearchgate.net

Table 1: Crystallographic Data for Betamethasone Valerate Polymorphs and Solvates

| Form | Crystal System | Space Group |

|---|---|---|

| Form I | Monoclinic | P2₁ |

| Methanol Solvate | Orthorhombic | P2₁2₁2₁ |

Data sourced from studies on the trimorphism of betamethasone valerate. acs.orgresearchgate.net

Thermal Analysis Techniques for Polymorphic Transitions (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for investigating the stability and interconversion of polymorphs. researchgate.nettainstruments.comresearchgate.neteuropeanpharmaceuticalreview.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly informative.

Investigations have shown that the methanol solvate of betamethasone valerate decomposes upon solvent removal to yield a new polymorphic modification, Form III. acs.orgresearchgate.net Further heating of Form III leads to its transformation into another polymorph, Form II, through a process of melting and recrystallization. acs.orgresearchgate.net

DSC measurements have indicated that Form I has a higher melting point and heat of fusion compared to Forms II and III. acs.orgresearchgate.net This suggests that Form I is the most thermodynamically stable form over the entire temperature range. acs.orgresearchgate.net Solvent-mediated conversion experiments have also confirmed that Form I is the most stable form at room temperature. acs.orgresearchgate.net

Table 2: Thermal Properties of Betamethasone Valerate Polymorphs

| Form | Melting Point (°C) | Heat of Fusion (J/g) | Notes |

|---|---|---|---|

| Form I | Higher than II & III | Higher than II & III | Thermodynamically stable form. |

| Form II | Lower than Form I | Lower than Form I | Formed from heating Form III. |

| Form III | Lower than Form I | Lower than Form I | Formed from desolvation of methanol solvate. |

This table is a qualitative summary based on reported DSC data. acs.orgresearchgate.net

Spectroscopic Fingerprinting of Crystalline Forms (e.g., ¹³C Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic techniques provide detailed information about the molecular structure and environment within the different crystalline forms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR spectroscopy has been instrumental, in conjunction with XRPD, in determining the crystal structures of Form II and Form III of betamethasone valerate. acs.orgresearchgate.net The chemical shifts of carbon atoms are sensitive to the local electronic environment, which differs between polymorphs due to variations in molecular conformation and intermolecular interactions. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for distinguishing between polymorphs by identifying differences in vibrational modes of the molecules. nih.gov These differences arise from the distinct packing arrangements and intermolecular hydrogen bonding present in each crystalline form. TGA can be coupled with FT-IR to analyze the gases evolved during thermal decomposition, providing further characterization of the different solid-state forms. europeanpharmaceuticalreview.com

The combination of these analytical techniques provides a comprehensive understanding of the structural and solid-state properties of this compound and its related forms, which is essential for pharmaceutical development and quality control.

Synthetic Strategies and Chemical Transformations Involving Betamethasone 21 Valerate

Targeted Synthesis of Betamethasone (B1666872) 21-Valerate

The specific synthesis of Betamethasone 21-valerate is less commonly described than that of its 17-ester isomer. However, it can be achieved through targeted chemical modification of the parent compound, betamethasone. evitachem.com The general strategy involves the esterification of the primary hydroxyl group at the C21 position.

A plausible synthetic route involves the reaction of betamethasone with valeric acid or one of its activated derivatives, such as valeric anhydride (B1165640) or valeryl chloride. To ensure selectivity for the 21-hydroxyl group over the tertiary 17-hydroxyl group, protection strategies may be employed. A typical laboratory-scale synthesis could involve the following conceptual steps:

Selective Protection: The 17-hydroxyl group of betamethasone could be protected using a suitable protecting group that is stable under the subsequent esterification conditions.

Esterification: The primary hydroxyl group at C21 is then esterified. One method involves using reagents like trimethylsilyl (B98337) chloride in conjunction with valeric acid to facilitate the reaction. evitachem.com

Deprotection: The protecting group at the 17-position is removed to yield the final product, this compound.

Alternative approaches described in patent literature for analogous steroid intermediates involve multi-step sequences starting from different precursors. These methods focus on constructing the core betamethasone structure and introducing key functionalities like the 16-beta methyl group. google.comgoogle.comgoogle.com The final step in such a sequence would be a selective esterification at the C21 position.

Acyl Migration and Isomerization Kinetics from Betamethasone 17-Valerate

This compound is most prominently formed as a degradation product of Betamethasone 17-valerate through an intramolecular acyl migration. capes.gov.brresearchgate.net This transesterification process, where the valerate (B167501) group moves from the C17 position to the C21 position, is of significant clinical and pharmaceutical importance because the resulting 21-ester possesses only a fraction of the therapeutic potency of the parent 17-ester. maynoothuniversity.iescispace.comcore.ac.uk

The isomerization is catalyzed by both acids and bases and is highly dependent on the chemical environment. maynoothuniversity.ienih.gov The degradation of Betamethasone 17-valerate generally follows first-order kinetics and leads to two major products: the rearranged isomer, this compound, and the hydrolysis product, betamethasone. researchgate.net

Influence of pH: The rate of isomerization is significantly influenced by pH. Studies have shown that Betamethasone 17-valerate exhibits maximum stability in the pH range of 3.2 to 4.5. researchgate.netresearchgate.net Outside of this range, in more acidic or alkaline conditions, the rate of degradation and subsequent isomerization increases. The distribution of degradation products is also pH-dependent. At lower pH values, the formation of this compound is a predominant pathway. researchgate.net

Influence of Formulation Excipients: In topical formulations like creams and gels, excipients can dramatically affect the rate of isomerization. The concentration of emulsifying agents has been identified as a critical factor. nih.gov

Emulsifiers: Higher concentrations of emulsifiers, such as macrogol stearyl ether (e.g., Steareth-20/21), can accelerate the isomerization of Betamethasone 17-valerate into this compound. maynoothuniversity.ienih.gov This effect can lead to significant degradation within weeks, whereas formulations with lower emulsifier concentrations may remain stable for years. nih.gov The proposed mechanism involves the increased solubility of the steroid in the aqueous phase of the cream, facilitating the pH-dependent isomerization. maynoothuniversity.ieresearchgate.net

Thickening Agents: The choice and concentration of thickening agents, like hydroxypropyl methylcellulose (B11928114) (HPMC), can also influence the stability, with increases in HPMC content shown to accelerate the rate of isomerization. researchgate.net

Influence of Temperature and Solvent: Temperature is a key factor that accelerates the degradation process, including both isomerization to this compound and hydrolysis to betamethasone alcohol. researchgate.netresearchgate.net The polarity of the solvent also plays a role, with studies indicating that the rate constants for degradation tend to decrease as solvent polarity increases. researchgate.net In film-forming spray formulations, ester migration was observed to be around 2% within 24 hours at 32°C, increasing to 5-8% after 96 hours. pharmaexcipients.com

Chemical Derivatization and Analog Synthesis

This compound, while primarily known as an isomer of Betamethasone 17-valerate, can also serve as a chemical intermediate for the synthesis of other steroid analogs. chemicalbook.comnih.gov Its chemical structure, featuring reactive hydroxyl and ketone functionalities, allows for various modifications.

Patent literature describes general methods for preparing analogs of betamethasone and its esters, which could be adapted using this compound as a starting material. google.comgoogle.com Potential derivatization reactions could include:

Modification of the C17-Hydroxyl Group: The free hydroxyl group at the 17-position can be a site for further esterification or etherification to create dual-ester compounds or other derivatives.

Reactions at the Ketone Groups: The ketone groups at C3 and C20 are susceptible to various carbonyl reactions.

Modification of the Side Chain: The entire C17 side chain can be chemically altered.

While this compound is a well-known related compound and impurity in preparations of Betamethasone 17-valerate, extensive literature dedicated specifically to its use as a precursor for novel analog synthesis is less common than for its 17-ester counterpart. chemicalbook.com

Advanced Analytical Methodologies for Betamethasone 21 Valerate Quantification and Purity Assessment

Chromatographic Separation Techniques

Chromatography remains the cornerstone for the separation and analysis of Betamethasone (B1666872) 21-valerate from its related substances and formulation matrices. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Thin-Layer Chromatography (TLC) are routinely employed, with continuous advancements enhancing their performance.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are extensively used for the routine analysis and stability studies of Betamethasone 21-valerate. A typical stability-indicating HPLC method utilizes a reversed-phase column to separate the active ingredient from its potential degradation products and related compounds.

For instance, a gradient reversed-phase HPLC method was developed and validated for the analysis of betamethasone dipropionate and its related substances, which is also applicable to other betamethasone esters. nih.gov This method employed an Altima C18 column (250×4.6 mm, 5 μm) with a gradient elution system and UV detection at 240 nm. nih.gov The mobile phase consisted of a mixture of water, tetrahydrofuran, and acetonitrile (B52724) (Mobile Phase A) and a mixture of acetonitrile, tetrahydrofuran, water, and methanol (B129727) (Mobile Phase B). nih.gov This method demonstrated linearity over a wide concentration range and was proven to be sensitive, specific, accurate, and precise. nih.gov

Similarly, another study focused on the simultaneous quantification of impurities of both fusidic acid and betamethasone-17-valerate (B13397696) in a topical cream. oup.com This method used a YMC-Pack Pro C18 column (150 mm × 4.6 mm, 3 µm particles) with a gradient program at a flow rate of 0.7 mL/min and UV detection at 235 nm. oup.com The method was validated according to ICH guidelines and proved to be stability-indicating. oup.com

The development of these methods often involves a systematic approach to optimize chromatographic conditions such as column type, mobile phase composition, flow rate, and detection wavelength to achieve the desired separation and sensitivity.

Table 1: Exemplary HPLC Method Parameters for Betamethasone Ester Analysis

| Parameter | Method 1 (for Betamethasone Dipropionate and related substances) nih.gov | Method 2 (for Fusidic Acid and Betamethasone-17-Valerate impurities) oup.com |

| Column | Altima C18 (250×4.6 mm, 5 μm) | YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | Methanol:10 g/L Phosphoric acid:Water:Acetonitrile (16:21:21:42 v/v/v/v) |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | Methanol:10 g/L Phosphoric acid:Water:Acetonitrile (24:5:5:66 v/v/v/v) |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Detection | 240 nm | 235 nm |

| Column Temperature | 50°C | 40°C |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

To expedite analysis times without compromising separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations at higher pressures.

A validated UHPLC method for the determination of betamethasone valerate (B167501) in various topical formulations demonstrated a significantly reduced run time. nih.gov This method employed a reversed-phase column (30 mm × 2 mm i.d., 2.2 μm particle size) with an isocratic mobile phase of acetonitrile and water (60:40) at a flow rate of 0.2 mL/min. nih.gov Detection was carried out at 254 nm. nih.gov The retention times for the internal standard and this compound were impressively short, highlighting the high-throughput capabilities of UHPLC. nih.gov The method was validated for linearity, recovery, and precision in different matrices like creams, gels, and ointments. nih.gov

Table 2: UHPLC Method Parameters for Rapid Betamethasone Valerate Analysis. nih.gov

| Parameter | Condition |

| Column | RP column (30 mm × 2 mm i.d., 2.2 μm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 0.2 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30°C |

| Internal Standard | Dexamethasone (B1670325) acetate (B1210297) |

| Retention Time (Internal Standard) | 0.95 min |

| Retention Time (Betamethasone Valerate) | 1.40 min |

Thin-Layer Chromatography (TLC) with Densitometric Detection

Thin-Layer Chromatography (TLC) coupled with densitometric scanning offers a simple, cost-effective, and rapid method for the qualitative and quantitative analysis of this compound. This technique is particularly useful for screening purposes and for laboratories where access to more sophisticated instrumentation is limited.

A TLC-densitometric method was developed for the separation and identification of betamethasone and its related substances, including this compound. nih.govresearchgate.netptfarm.pl The separation was achieved on silica (B1680970) gel 60F254 plates using a mobile phase of chloroform, methanol, and acetic acid (28:5:0.5, v/v/v). nih.govresearchgate.netptfarm.pl Densitometric measurements were performed at 246 nm. nih.govptfarm.pl This method proved suitable for the qualitative analysis of betamethasone derivatives in various pharmaceutical dosage forms. nih.govptfarm.pl

Another study detailed a High-Performance Thin-Layer Chromatography (HPTLC)-densitometric method for the simultaneous determination of cinchocaine hydrochloride and betamethasone valerate. oup.com Separation was carried out on HPTLC silica gel 60F254 plates with a developing system of chloroform, toluene, ethanol, and acetic acid (4.5:4.5:1:1, by volume), and the bands were scanned at 240 nm. oup.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) provides unparalleled specificity and sensitivity for the structural elucidation and quantification of this compound and its impurities. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for comprehensive impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is the gold standard for identifying and quantifying trace-level impurities in drug substances and products. resolvemass.ca This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. ijpsjournal.com It is instrumental in impurity profiling, which is crucial for ensuring the safety and quality of pharmaceuticals. resolvemass.ca

In the context of this compound, LC-MS/MS can be used to identify process-related impurities, degradation products, and other potential contaminants. ijpsjournal.com For instance, a study demonstrated the use of LC-MSn in conjunction with stress studies to rapidly identify a process impurity in betamethasone 17-valerate. nih.gov By analyzing the fragmentation patterns, researchers were able to identify an isomeric impurity. nih.gov This approach highlights the power of LC-MS/MS in elucidating the structures of unknown compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively large and thermally labile molecules like this compound. rsc.org ESI-MS, particularly when combined with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. rsc.orgrsc.org

A reversed-phase HPLC-ESI-MS method was developed to differentiate between the epimers betamethasone and dexamethasone, as well as their various esterification products, including this compound. nih.gov The study found that the relative abundance of specific fragment ions in the positive electrospray tandem mass spectra could be used to distinguish between betamethasone and dexamethasone derivatives. nih.govresearchgate.net This highlights the utility of ESI-MS/MS in the detailed structural characterization of closely related steroid compounds. nih.gov The fragmentation analysis provides a "fingerprint" for each compound, enabling its unambiguous identification.

Spectroscopic Analytical Applications

Spectroscopic techniques are indispensable for the analysis of this compound, providing rapid and non-destructive methods for both quantification and structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Assays

UV-Vis spectrophotometry is a widely employed technique for the routine quantification of this compound in bulk and pharmaceutical dosage forms. This method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its specific chromophoric structure.

The quantification of this compound is typically performed by measuring its absorbance at a specific wavelength (λmax), where the absorption is at its maximum, to ensure the highest sensitivity. In methanolic solutions, the λmax for this compound is often observed around 250 nm. iajpr.com However, when analyzed in combination with other substances, the choice of wavelength and analytical method may be adapted to resolve spectral overlap. For instance, in a mixture with miconazole (B906) nitrate, first derivative spectrophotometry can be used, with measurements at 240 nm and 256 nm for this compound. iajpr.com Another approach for simultaneous estimation with tazarotene (B1682939) involves an absorption factor method, demonstrating linearity in the concentration range of 10-38 µg/mL for this compound. nih.gov

The selection of the solvent is a critical parameter in developing a UV-Vis spectrophotometric assay. Methanol is a commonly used solvent due to its transparency in the UV region and its ability to effectively dissolve this compound. iajpr.com The development and validation of these methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy and precision. nih.gov

UV-Vis Spectrophotometric Parameters for this compound Analysis

| Parameter | Finding | Source |

|---|---|---|

| Wavelength (λmax) | ~250 nm (in methanol) | iajpr.com |

| Alternative Wavelengths (Derivative Spectroscopy) | 240 nm and 256 nm (in mixture with miconazole nitrate) | iajpr.com |

| Linearity Range | 10-38 µg/mL (with tazarotene) | nih.gov |

| Common Solvent | Methanol | iajpr.com |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation and purity assessment of this compound. It provides detailed information about the chemical environment of individual atoms within the molecule, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR spectroscopy is instrumental in confirming the identity of this compound by analyzing the chemical shifts and coupling constants of its protons. These spectra provide a unique fingerprint of the molecule, allowing for the unambiguous assignment of protons in the steroid nucleus and the valerate side chain. For instance, specific signals can confirm the presence and stereochemistry of the methyl groups and the fluorine atom. researchgate.netdiva-portal.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its bonding environment. This technique is particularly useful for identifying isomers and assessing purity, as even minor structural changes can lead to detectable differences in the carbon chemical shifts. researchgate.net

NMR is inherently quantitative, meaning the signal area in the spectrum is directly proportional to the number of nuclei, making it suitable for purity checks and quantification without the need for identical reference standards. mdpi.com It can be used to identify and quantify impurities, including isomers like Betamethasone 17-valerate, which can be a degradation product. researchgate.netmaynoothuniversity.ie Two-dimensional NMR techniques, such as NOESY, can be employed to determine the stereochemistry of the molecule and its isomers. researchgate.net

Illustrative NMR Data for Betamethasone Derivatives

| Nucleus | Technique | Application | Source |

|---|---|---|---|

| ¹H | Proton NMR | Structural confirmation, identification of protons | researchgate.netchemicalbook.com |

| ¹³C | Carbon-13 NMR | Confirmation of carbon skeleton, purity assessment | chemicalbook.comchemicalbook.com |

| ¹⁹F | Fluorine-19 NMR | Confirmation of fluorine substitution | diva-portal.org |

| ¹H-¹H NOESY | 2D NMR | Determination of stereochemistry | researchgate.net |

Method Validation and Quality Control Parameters

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure the reliability and quality of analytical data. According to the International Council for Harmonisation (ICH) guidelines, key parameters must be evaluated to demonstrate that a method is suitable for its intended purpose. innovareacademics.inmaynoothuniversity.ie

Selectivity/Specificity: This parameter ensures that the analytical method can accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. bohrium.comnih.gov For this compound, this is often demonstrated by showing that there is no interference from excipients in a formulation or from known related substances. innovareacademics.inbohrium.com

Linearity: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should be close to 1 (e.g., ≥ 0.999). nih.govbohrium.com For example, a high-performance liquid chromatography (HPLC) method for this compound might show linearity over a concentration range of 12-240 µg/mL. innovareacademics.in

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. nih.govresearchgate.net Acceptable recovery is typically in the range of 98-102%. For instance, an HPLC method for this compound showed recovery rates between 99.1% and 102.4%. maynoothuniversity.ie

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.net Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). maynoothuniversity.iebohrium.com An RSD of less than 2% is generally considered acceptable. nih.govresearchgate.net

Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. maynoothuniversity.iecore.ac.uk This provides an indication of the method's reliability during normal usage. For an HPLC method, parameters such as mobile phase composition, pH, flow rate, and column temperature may be varied to assess the method's robustness. core.ac.uk

Typical Method Validation Parameters for this compound Analysis

| Parameter | Typical Acceptance Criteria | Example Finding | Source |

|---|---|---|---|

| Selectivity | No interference from other components | No interference from excipients demonstrated. | innovareacademics.inbohrium.com |

| Linearity (r²) | ≥ 0.999 | r² ≥ 0.999 confirmed. | nih.govbohrium.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | Recovery of >99.80%. | nih.gov |

| Precision (% RSD) | ≤ 2% | RSD <2% for inter- and intra-day precision. | nih.govresearchgate.net |

| Robustness | Method remains unaffected by small changes | Method shown to be robust against variations in mobile phase and temperature. | core.ac.uk |

Degradation Kinetics and Stability Profiling of Betamethasone 21 Valerate

Isomerization Pathways and Kinetic Parameters (e.g., pH-rate profiles, solvent effects)

The most significant degradation pathway for Betamethasone (B1666872) 17-valerate (B17V) is its isomerization to Betamethasone 21-valerate (B21V). maynoothuniversity.ienih.govscispace.com This process involves an acyl group migration from the C17 position to the more thermodynamically stable C21 position of the steroid's side chain. researchgate.netuu.nl This transesterification is of considerable clinical importance as the resulting B21V isomer possesses only a fraction of the therapeutic potency of the parent B17V compound. maynoothuniversity.ienih.govscispace.com

The isomerization is susceptible to both acid and base catalysis and is highly dependent on the pH of the environment. maynoothuniversity.ienih.govscispace.com Studies on the kinetics of this rearrangement in aqueous solutions show that the reaction is pH-dependent. maynoothuniversity.ie The pH-rate profile for the degradation of B17V often exhibits a 'V' or 'U' shape, indicating both hydrogen ion (H+) and hydroxide (B78521) ion (OH-) catalysis. nih.gov Maximum stability for Betamethasone valerate (B167501) is typically observed in the pH range of 4.0 to 5.0. nih.govresearchgate.netnih.gov Below and above this range, the rate of isomerization and subsequent degradation increases. For instance, under acidic conditions (pH 2.5-3.5), the degradation is catalyzed by H+ ions. nih.gov As the pH increases above 4.5, base catalysis becomes the predominant mechanism. nih.gov

Solvent polarity also plays a crucial role in the degradation kinetics. The rate of degradation tends to increase with a decrease in the solvent's dielectric constant (polarity). nih.govresearchgate.netnih.gov This suggests that the degradation is favored in less polar environments due to the relatively non-polar nature of the steroid ester. nih.gov In formulation studies, the concentration of excipients like emulsifiers (e.g., macrogolstearylether) can significantly impact the isomerization rate by affecting the solubility of B17V in the aqueous phase of a cream. maynoothuniversity.ienih.govscispace.com Higher emulsifier concentrations can lead to more rapid isomerization. maynoothuniversity.ienih.gov

The degradation generally follows first-order kinetics. nih.govresearchgate.netnih.gov The apparent first-order rate constants (k_obs) for thermal degradation in various media, which includes the isomerization process, have been reported to range from 0.399 x 10⁻³ to 9.07 x 10⁻³ h⁻¹. nih.govresearchgate.netnih.gov

Table 1: Factors Influencing Isomerization of Betamethasone 17-Valerate to this compound

| Factor | Effect on Isomerization Rate | Mechanism/Observation | Reference |

|---|---|---|---|

| pH | Increases at pH < 4.0 and > 5.0 | Subject to both specific acid and base catalysis. Maximum stability is at pH 4.0-5.0. | nih.govresearchgate.netnih.gov |

| Solvent Polarity | Increases as solvent polarity decreases | Favored in less polar environments due to the non-polar character of the ester. | nih.govnih.gov |

| Emulsifier Concentration | Increases with higher concentrations | Enhances solubility of B17V in the aqueous phase, facilitating isomerization. | maynoothuniversity.ienih.gov |

Hydrolytic Degradation Mechanisms and Products

Following the initial isomerization to this compound, the primary subsequent degradation step is hydrolysis. uu.nlnih.govcapes.gov.br The 21-valerate ester is more susceptible to hydrolysis than the parent 17-valerate ester. This hydrolysis reaction cleaves the valerate ester bond at the C21 position, yielding the parent alcohol, Betamethasone. researchgate.netnih.govresearchgate.netnih.gov

Isomerization: Betamethasone 17-valerate → this compound

Hydrolysis: this compound → Betamethasone + Valeric Acid

This sequential reaction means that this compound acts as an intermediate. nih.gov The rate of formation of Betamethasone alcohol is dependent on the rate of the initial isomerization step and the subsequent hydrolysis of the 21-ester. nih.gov The hydrolysis itself is also subject to catalysis, particularly by hydroxide ions (base-catalyzed hydrolysis). rsc.org Stress testing under basic conditions (e.g., 0.1 M NaOH) can lead to complete degradation, with Betamethasone being the main final product. core.ac.ukmaynoothuniversity.ie Under milder basic conditions (0.001 M NaOH), B21V is the major product, indicating the isomerization occurs before significant hydrolysis. core.ac.ukmaynoothuniversity.ie

Photodegradation Characteristics and Photostabilization Strategies

Betamethasone 17-valerate is known to be photolabile, decomposing when exposed to UV radiation (e.g., 300-400 nm). nih.gov The photodegradation process is distinct from hydrolytic or thermal pathways and involves the rearrangement of the corticosteroid's cyclohexadienone moiety. nih.gov This can lead to the formation of various photoproducts, including lumi, photolumi, and andro derivatives. nih.gov The photodegradation follows first-order kinetics, with reported rate constants ranging from 1.62 x 10⁻³ to 11.30 x 10⁻³ min⁻¹. nih.govresearchgate.net

Several factors influence the rate of photodegradation:

Solvents: Decomposition is greater in solvents with a lower dielectric constant (e.g., acetonitrile) compared to more polar media. nih.govresearchgate.net

Formulation: A higher rate of photodegradation has been observed in cream formulations compared to gels. nih.govnih.gov

Ionic Strength & Buffers: The rate of photodegradation decreases with increasing phosphate (B84403) buffer concentration and ionic strength, which may be due to the quenching of the excited state or radical species involved in the reaction. nih.govresearchgate.net

Photostabilization Strategies: To mitigate photodegradation, various photostabilizers can be incorporated into formulations. nih.gov These strategies include:

Light Scattering Agents: Physical sunscreens like Titanium dioxide are highly effective, providing protection by scattering UV radiation. It has been shown to offer 33.5% to 42.5% protection in cream and gel formulations. nih.govasianindexing.com

UV Absorbers/Radical Scavengers: Compounds that absorb UV light or scavenge free radicals can also be used. Vanillin (B372448) and Butyl hydroxytoluene (BHT) have demonstrated a protective effect, with vanillin providing 21.6-28.7% and BHT providing 18.2-21.6% stabilization. nih.gov Preservatives with phenolic chromophores, such as chlorocresol, can also offer photoprotection by absorbing UVB light. nih.gov

Thermal Degradation Kinetics and Reaction Products

Thermal degradation of Betamethasone 17-valerate is a significant concern, as the compound is sensitive to heat. The primary thermal degradation pathway mirrors the isomerization and hydrolysis sequence seen in aqueous solutions at ambient temperatures, but the rates are accelerated. researchgate.netnih.gov At elevated temperatures (e.g., 40°C or 80°C), B17V degrades to form two major products: this compound (the isomer) and Betamethasone alcohol (the hydrolytic product). nih.govresearchgate.netnih.gov

The thermal degradation process consistently follows first-order kinetics. nih.govresearchgate.netnih.gov The apparent first-order rate constants are influenced by the medium, with values reported between 0.399 x 10⁻³ h⁻¹ and 9.07 x 10⁻³ h⁻¹. nih.govnih.gov In one study, heating a methanolic solution of B17V at 80°C resulted in complete conversion to B21V after approximately 6 hours. innovareacademics.in

The reaction pathway is: Betamethasone 17-valerate --(Heat)--> this compound --(Heat, Hydrolysis)--> Betamethasone

This indicates that even under thermal stress, the acyl migration from C17 to C21 is the principal initial event, followed by the hydrolysis of the more labile 21-ester. researchgate.netnih.gov

Influence of Environmental Factors on Degradation Rate (e.g., temperature, humidity, pH)

The stability of Betamethasone 17-valerate is intricately linked to a combination of environmental factors.

Temperature: As a key accelerator, elevated temperatures significantly increase the rates of both isomerization and subsequent hydrolysis. researchgate.netnih.gov Stability studies often use accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability, where increased levels of degradation products are observed. geneesmiddeleninformatiebank.nl The degradation follows first-order kinetics, and the rate constants increase with temperature. nih.govresearchgate.netnih.gov

pH: This is one of the most critical factors. The degradation rate is minimized in a slightly acidic pH range of 4.0-5.0. nih.govresearchgate.netnih.gov Both acidic (pH < 4.0) and, more significantly, basic (pH > 5.0) conditions catalyze the isomerization to B21V and the subsequent hydrolysis to Betamethasone. maynoothuniversity.ienih.govcore.ac.ukmaynoothuniversity.ie B17V is particularly sensitive to basic conditions; exposure to 0.1 M NaOH can cause complete degradation. core.ac.ukmaynoothuniversity.ie

Humidity: The presence of water is a prerequisite for the isomerization and hydrolysis reactions. maynoothuniversity.ie Therefore, high humidity can accelerate degradation, especially in solid-state formulations or semi-solid preparations where water can be absorbed.

Table 2: Summary of Environmental Influences on Betamethasone 17-Valerate Degradation

| Environmental Factor | Influence on Degradation Rate | Key Degradation Pathway(s) Affected | Reference |

|---|---|---|---|

| Temperature | Rate increases with increasing temperature. | Isomerization, Hydrolysis (Thermal Degradation) | researchgate.netnih.gov |

| Humidity | Rate increases with higher humidity. | Isomerization, Hydrolysis (requires water) | maynoothuniversity.ie |

| pH | Rate is minimal at pH 4.0-5.0; increases in more acidic or basic conditions. | Isomerization, Hydrolysis (acid/base catalyzed) | nih.govresearchgate.netnih.govcore.ac.ukmaynoothuniversity.ie |

Identification and Structural Elucidation of Major and Minor Degradation Products

The degradation of Betamethasone 17-valerate yields a number of identifiable products. The structural elucidation of these degradants has been accomplished using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MSⁿ) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Major Degradation Products: The two most consistently reported major degradation products arising from hydrolysis and thermal stress are:

This compound (B21V): This is the isomeric rearrangement product formed by the migration of the valerate ester from the C17 to the C21 position. nih.govresearchgate.netnih.gov It has the same molecular weight as the parent compound but different chromatographic retention times and reduced biological activity. researchgate.net

Betamethasone: This is the parent steroid alcohol, formed by the hydrolysis of the ester group, primarily from the this compound intermediate. nih.govresearchgate.netnih.gov

Minor Degradation Products:

Photodegradation Products: Under UV light, a different set of products are formed, including lumi, photolumi, and andro derivatives , which result from the rearrangement of the steroid's core structure. nih.gov

Process Impurities and their Degradants: Stress studies can also reveal the degradation of existing impurities. For example, a process impurity, Dexamethasone (B1670325) 17-valerate , was identified in a Betamethasone 17-valerate drug substance. nih.gov Under stress conditions, this impurity degrades via its own pathway to Dexamethasone 21-valerate and subsequently to Dexamethasone . nih.gov

Other Unknowns: In some degradation studies, minor, unidentified product peaks are also detected by HPLC, indicating a more complex degradation profile under certain conditions. nih.gov

Table 3: Identified Degradation Products of Betamethasone 17-Valerate

| Degradation Product | Parent Compound/Intermediate | Formation Pathway | Reference |

|---|---|---|---|

| This compound | Betamethasone 17-valerate | Isomerization (Acyl Migration) | maynoothuniversity.ienih.govresearchgate.netnih.gov |

| Betamethasone | This compound | Hydrolysis | nih.govresearchgate.netnih.gov |

| Lumi, Photolumi, Andro derivatives | Betamethasone 17-valerate | Photodegradation (UV exposure) | nih.gov |

| Dexamethasone 21-valerate | Dexamethasone 17-valerate (Impurity) | Isomerization of impurity | nih.gov |

| Dexamethasone | Dexamethasone 21-valerate | Hydrolysis of impurity degradant | nih.gov |

Pharmaceutical Formulation Science and Excipient Compatibility

Impact of Excipients on Betamethasone (B1666872) 21-Valerate Stability and Isomerization

A significant challenge in formulating with Betamethasone 17-valerate is its susceptibility to isomerization, where the valerate (B167501) ester group migrates from the C-17 to the C-21 position, forming Betamethasone 21-valerate. core.ac.ukresearchgate.netnih.gov This isomer possesses significantly lower therapeutic potency. core.ac.ukresearchgate.netnih.gov The rate of this isomerization is heavily influenced by the formulation's excipients.

Role of Emulsifiers and Surfactants

Emulsifiers and surfactants are essential components of cream and lotion formulations, but they can significantly impact the stability of this compound.

Research has demonstrated that the concentration of certain emulsifiers, such as macrogolstearylether-20/21 (Steareth-20/21), has a direct correlation with the rate of isomerization of Betamethasone 17-valerate to its 21-isomer. core.ac.uknih.govmaynoothuniversity.ie An increased concentration of these emulsifiers can enhance the solubility of the drug in the aqueous phase of a cream, which in turn accelerates the isomerization process. core.ac.ukmaynoothuniversity.ie Studies have shown that at higher emulsifier concentrations, significant degradation can occur within weeks, whereas lower concentrations can maintain stability for several years. nih.gov For instance, maximum chemical stability was observed at a concentration of ≤ 1.5% (w/w) of macrogolstearylether-21 in a hydrophilic cream. core.ac.uk The co-emulsifier cetylstearyl alcohol, however, did not appear to play a significant role in this solubilization and isomerization process. maynoothuniversity.ie

The type of surfactant can also be a factor. While both Steareth-20 and Steareth-21 have similar HLB (Hydrophilic-Lipophilic Balance) values, initial observations suggested a difference in their impact on isomerization, though further experiments concluded that no major differences exist between them in this regard. core.ac.uk

| Emulsifier/Surfactant | Effect on Betamethasone 17-Valerate Isomerization | Reference |

| Macrogolstearylether-20/21 (Steareth-20/21) | Increased concentration accelerates isomerization rate. | core.ac.uknih.govmaynoothuniversity.ie |

| Cetylstearyl alcohol | Does not play a significant role in the isomerization process. | maynoothuniversity.ie |

Influence of pH Modifiers and Buffering Agents

The pH of a formulation is a critical factor governing the stability of this compound. The isomerization of Betamethasone 17-valerate to the 21-isomer is both acid and base-catalyzed. core.ac.ukresearchgate.netresearchgate.net

Studies have shown that Betamethasone 17-valerate exhibits maximum stability in the pH range of 3.5 to 4.5. nih.govresearchgate.net The degradation rate increases as the pH moves away from this optimal range. nih.gov In aqueous solutions, the drug is relatively stable between pH 2.2 and 4.2, but the isomerization rate increases significantly above pH 6.2, with complete isomerization observed at pH 8.2 after 48 hours. maynoothuniversity.ie Similarly, in cream preparations, the drug is more stable at pH values between 2.7 and 5.3. maynoothuniversity.ie

Phosphate (B84403) buffers have been shown to inhibit the rate of thermal degradation, which could be due to the deactivation of the excited species involved in the reaction. The concentration of the phosphate buffer also plays a role, with an increase in buffer concentration leading to a decrease in the degradation rate. nih.gov

| pH Range | Stability of Betamethasone 17-Valerate | Reference |

| 3.5 - 4.5 | Maximum stability | nih.govresearchgate.net |

| 2.2 - 4.2 (aqueous solution) | Relatively stable | maynoothuniversity.ie |

| > 6.2 (aqueous solution) | Increased isomerization | maynoothuniversity.ie |

| 2.7 - 5.3 (cream) | Relatively stable | maynoothuniversity.ie |

Effects of Antioxidants and Chelating Agents

While the primary degradation pathway for Betamethasone 17-valerate in many formulations is isomerization, oxidative degradation can also occur, particularly under the influence of light. researchgate.net Therefore, the inclusion of antioxidants and chelating agents can be a crucial strategy to enhance formulation stability.

Studies have investigated the use of antioxidants like butyl hydroxytoluene (BHT) and vanillin (B372448) to photostabilize Betamethasone 17-valerate in cream and gel formulations. nih.gov Titanium dioxide, a light-scattering agent, was found to be the most effective in protecting the drug from photodegradation. The presence of chelating agents like disodium (B8443419) edetate has also been studied to assess their impact on the stability of the formulation. nih.govmaynoothuniversity.ie These agents can sequester metal ions that might otherwise catalyze oxidative reactions.

Physicochemical Interactions in Multi-Component Formulations

In multi-component formulations, the potential for physicochemical interactions between this compound and other active ingredients or excipients is a significant consideration. For instance, in combination products containing both an antibiotic and a corticosteroid, the stability of each component can be affected by the other and by the formulation's base.

The compatibility of this compound with all excipients must be thoroughly evaluated during formulation development to prevent unintended interactions that could lead to degradation of the active ingredient or compromise the physical properties of the formulation. geneesmiddeleninformatiebank.nl

Strategies for Enhancing Formulation Stability

Based on the understanding of the factors influencing the stability of this compound, several strategies can be employed to enhance the stability of its formulations.

A primary strategy is the careful control of the formulation's pH to remain within the optimal range of 3.5 to 4.5. nih.govresearchgate.net This can be achieved through the use of appropriate buffering systems.

Minimizing the concentration of certain emulsifiers, like macrogolstearylether-21, to a level that ensures emulsion stability without accelerating isomerization is another key approach. core.ac.uknih.gov Research suggests that a concentration of ≤ 1.5% (w/w) is beneficial for the chemical stability of Betamethasone 17-valerate in a hydrophilic cream. core.ac.uk

For protection against photodegradation, the incorporation of photostabilizers is effective. nih.gov Titanium dioxide has shown significant promise in this regard, offering substantial protection in both cream and gel formulations. Antioxidants such as butyl hydroxytoluene and vanillin also contribute to photostabilization, albeit to a lesser extent than titanium dioxide. nih.gov

Furthermore, controlling the ionic strength of the formulation can also impact stability, as an increase in ionic strength has been shown to decrease the rate of degradation. nih.gov Encapsulation of this compound in delivery systems like niosomes has also been explored as a method to improve drug stability and provide a sustained release profile. biointerfaceresearch.com

| Strategy | Mechanism | Reference |

| pH Control (3.5 - 4.5) | Minimizes acid/base catalyzed isomerization. | nih.govresearchgate.net |

| Low Emulsifier Concentration (e.g., ≤ 1.5% Steareth-21) | Reduces solubilization in the aqueous phase, slowing isomerization. | core.ac.uknih.gov |

| Incorporation of Photostabilizers (e.g., Titanium Dioxide) | Protects the drug from light-induced degradation. | nih.gov |

| Increased Ionic Strength | Decreases the rate of degradation. | nih.gov |

| Encapsulation (e.g., Niosomes) | Protects the drug and controls its release. | biointerfaceresearch.com |

Advanced Drug Delivery Systems for Optimized Glucocorticoid Release

Nanotechnology-Based Delivery Approaches

Nanotechnology has introduced a range of carrier systems that are revolutionizing topical and transdermal drug delivery. nih.gov These nanocarriers, due to their small size and large surface area, can enhance the solubility and stability of drugs, improve skin penetration, and offer controlled release profiles. nih.govmdpi.com For Betamethasone (B1666872) 21-valerate, nanotechnology-based systems are designed to increase its localization within the skin layers, targeting the site of inflammation more effectively than conventional formulations. tandfonline.comnih.gov

Polymeric nanoparticles (PNPs) are solid colloidal particles that can encapsulate or adsorb drugs, offering a versatile platform for controlled delivery. Chitosan (B1678972), a natural, biocompatible, and biodegradable polymer, has been extensively studied for formulating Betamethasone valerate (B167501) (BMV) nanoparticles (NPs). deepdyve.comresearchgate.net These chitosan nanoparticles (CS-NPs) are developed to enhance dermal targeting and improve penetration across the stratum corneum. deepdyve.comnih.gov

Research has focused on optimizing the physicochemical properties of BMV-loaded CS-NPs to achieve efficient dermal delivery. Studies have shown that optimized nanoparticles exhibit desirable characteristics for topical application. nih.govresearchgate.net For instance, one study achieved optimized BMV-CS-NPs with a particle size of less than 250 nm, a high positive surface charge (zeta potential) of +58 ± 8 mV, and a high entrapment efficiency of 86 ± 5.6%. deepdyve.comnih.govresearchgate.net Further modifications, such as coating the CS-NPs with hyaluronic acid, have been explored to improve the targeting efficiency of BMV. researchgate.net

Comparative studies have also been conducted. For example, the performance of poly(lactide-co-glycolide) (PLGA) nanoparticles was compared with lecithin/chitosan (LC) nanoparticles for dermal delivery of BMV. nih.gov The study found that both types of nanoparticles enhanced the concentration of BMV in the epidermis compared to a commercial formulation. nih.gov Notably, the LC nanoparticles resulted in a 1.58-fold greater concentration of BMV in the epidermis than the PLGA nanoparticles. tandfonline.comnih.gov When incorporated into a chitosan gel, both nanoparticle formulations led to significantly higher drug accumulation in the skin layers compared to the commercial cream, despite containing ten times less BMV. tandfonline.comnih.gov

Table 1: Physicochemical Properties of Optimized Betamethasone Valerate-Loaded Chitosan Nanoparticles (BMV-CS-NPs)

| Parameter | Reported Value | Reference |

|---|---|---|

| Particle Size | < 250 ± 28 nm | deepdyve.comnih.govresearchgate.net |

| Zeta Potential | +58 ± 8 mV | deepdyve.comnih.govresearchgate.net |

| Entrapment Efficiency | 86 ± 5.6% | deepdyve.comnih.govresearchgate.net |

Nanoemulsions are transparent or translucent oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They are investigated as delivery systems due to their high solubilization capacity for lipophilic drugs like Betamethasone 21-valerate and their ability to enhance skin permeation. researchgate.netjddtonline.info The formulation of nanoemulsions involves the careful selection of oils, surfactants, and co-surfactants, often guided by the construction of pseudoternary phase diagrams to identify stable nanoemulsion regions. researchgate.net

Nanoemulsions containing betamethasone valerate are designed to improve its anti-inflammatory activity. google.com These formulations can be incorporated into hydrogels to increase their viscosity and suitability for topical application, combining the permeation-enhancing effects of the nanoemulsion with the favorable application properties of a gel. researchgate.net Studies on the closely related betamethasone dipropionate have shown that nanoemulsion-based gels can enhance drug permeation, provide sustained release, and improve anti-inflammatory action compared to conventional formulations. researchgate.net The small droplet size of nanoemulsions is a key factor in their physical stability and their ability to increase the rate of drug dissolution and subsequent bioavailability. jddtonline.info

Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at both room and body temperature. nih.gov They merge the advantages of polymeric nanoparticles and emulsions, offering high stability and controlled release. nih.gov SLNs have been shown to enhance the skin penetration of glucocorticoids, including Betamethasone 17-valerate (BMV). nih.govkarger.com

Research comparing BMV-loaded SLNs with a conventional oil-in-water cream revealed that SLNs significantly alter the drug's penetration profile. nih.govresearchgate.net While drug release from the conventional cream was the predominant factor influencing skin penetration, the penetration from SLNs was governed by an intrinsic mechanism linked to the interaction between the drug-carrier complex and the skin surface. nih.govresearchgate.net This interaction, facilitated by the lipidic nature and nano-size of the carrier, can even lead to targeted delivery within the epidermis. nih.govkarger.com The release of BMV from SLNs often follows a prolonged, single-phase kinetic profile, in contrast to more water-soluble drugs which may show a biphasic release. karger.com This sustained release from the solid lipid matrix is beneficial for topical therapy.

Table 2: Comparison of Delivery Systems for Betamethasone Valerate

| Delivery System | Key Research Finding | Reference |

|---|---|---|

| Lecithin/Chitosan NPs | 1.58-fold higher epidermal BMV concentration vs. PLGA NPs. | tandfonline.comnih.gov |

| Liposomes in Chitosan Gel | 2.68-fold higher BMV retention in stratum corneum/epidermis vs. commercial cream. | mdpi.comnih.gov |

Nanoemulsions and Nanosuspensions

Microneedle Array Systems for Transdermal Delivery

Microneedle (MN) arrays are an innovative technology designed to bypass the primary barrier of the skin, the stratum corneum, in a minimally invasive manner. bohrium.comlboro.ac.uk These arrays consist of numerous microscopic needles that create transient aqueous pores in the skin, enhancing the permeability for a wide range of drugs, including this compound. lboro.ac.uknih.gov

Various types of MNs have been developed for sustained and controlled drug delivery, including:

Solid Microneedles: Used to pre-treat the skin, creating micropores before the application of a drug patch. lboro.ac.uk

Coated Microneedles: The needles are coated with a drug formulation that dissolves off upon insertion into the skin. lboro.ac.uk

Dissolving Microneedles: The needles themselves are made from biodegradable polymers that encapsulate the drug and dissolve after insertion, releasing the payload. nih.govresearchgate.net

Hollow Microneedles: Allow for the injection of liquid drug formulations through the needles. nih.gov

For glucocorticoid delivery, MNs can be combined with nanotechnology. For example, Betamethasone valerate-loaded chitosan nanoparticles have been designed for delivery via MN systems to further enhance skin penetration. nih.gov The design of the microneedle itself is crucial; factors such as the depth of needle penetration and the spacing between needles are the most significant determinants of the effective drug permeability into the skin. lboro.ac.uk This technology holds promise for long-acting therapy, potentially reducing application frequency and improving patient compliance. bohrium.comnih.gov

Controlled and Sustained Release Formulations Design

A primary goal in designing advanced delivery systems for this compound is to achieve controlled and sustained release. This helps to maintain a therapeutic concentration of the drug at the target site over an extended period, which can reduce the frequency of application and minimize systemic absorption. nih.gov

Nanoparticulate systems are inherently suited for this purpose. The release of the drug from polymeric nanoparticles like PLGA or chitosan NPs can be modulated by the polymer's degradation rate and the drug's diffusion through the polymer matrix. nih.govtandfonline.com Similarly, the solid lipid matrix of SLNs provides a mechanism for prolonged drug release. nih.govkarger.com

Vesicular systems like niosomes and liposomes have also been formulated to provide sustained delivery of betamethasone valerate. nih.govbiointerfaceresearch.com Niosomal gels, for example, have demonstrated a biphasic release pattern: an initial moderate release that enhances drug penetration for a faster onset of action, followed by a sustained-release phase that supplies the drug over a longer duration. biointerfaceresearch.com The design of these formulations often involves incorporating the nanocarriers into a gel base, such as chitosan or Carbopol, to achieve the desired viscosity and rheological properties for topical application while ensuring the release profile is maintained. tandfonline.comnih.govresearchgate.net

In Vitro Release and Permeation Studies from Advanced Delivery Systems

In vitro studies are essential for characterizing the performance of new drug delivery systems. These studies typically involve release testing, using methods like dialysis bags, and permeation testing, commonly performed with Franz diffusion cells using excised human or animal skin. researchgate.netnih.gov

For this compound, in vitro release studies from chitosan nanoparticles (CS-NPs) have shown a Fickian diffusion-type release mechanism in a medium simulating the skin surface pH of 5.5. deepdyve.comresearchgate.net This indicates that the release is primarily driven by the concentration gradient.

Permeation studies consistently demonstrate the superiority of advanced formulations over conventional ones. When tested on excised human skin, the mean steady-state flux of betamethasone 17-valerate from a saturated aqueous solution was found to be 57.6 ng/cm²/h. nih.gov Advanced systems significantly improve upon this. For example, permeation studies with BMV-loaded CS-NPs showed that both the permeation efficiency and the amount of drug retained in the epidermis and dermis were significantly higher compared to a simple BMV solution. deepdyve.comresearchgate.netnih.gov Similarly, liposomal formulations of BMV incorporated into a chitosan gel resulted in 2.68 times higher drug retention in the stratum corneum and epidermis compared to a commercial cream. mdpi.com Studies comparing PLGA and lecithin/chitosan nanoparticles also confirmed that both systems significantly increased the accumulation of BMV in skin layers relative to commercial products. tandfonline.com These in vitro findings provide strong evidence for the potential of advanced delivery systems to optimize the topical therapy of this compound.

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| Betamethasone 17-valerate | |

| This compound | |

| Betamethasone dipropionate | |

| Chitosan | |

| Hyaluronic acid | |

| Lecithin |

Molecular Mechanisms of Action and Receptor Interactions in Vitro Studies

Glucocorticoid Receptor Binding Dynamics and Affinity Studies

The initial and pivotal step in the mechanism of action of betamethasone (B1666872) 21-valerate is its interaction with the glucocorticoid receptor (GR). patsnap.com As a corticosteroid, betamethasone 21-valerate acts as a glucocorticoid receptor agonist. nih.gov Upon entering the cell, it binds to these intracellular receptors, forming a steroid-receptor complex. patsnap.com This complex then translocates to the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.com This interaction with GREs is the basis for the subsequent modulation of gene transcription. patsnap.com

In vitro studies have been crucial in determining the binding affinity of various glucocorticoids for the GR. Betamethasone valerate (B167501) has been shown to inhibit the binding of radiolabeled dexamethasone (B1670325) to human epidermis and mouse skin with IC50 values of 5 nM and 6 nM, respectively. medchemexpress.commedchemexpress.commedchemexpress.com The esterification of the betamethasone molecule significantly influences its properties. For instance, the elongation of the ester chain from acetate (B1210297) to valerate at both the C-17 and C-21 positions leads to an increase in both binding affinity for the receptor and lipophilicity. nih.gov However, it is noteworthy that 21-esters generally exhibit lower binding affinity than their parent alcohol form. nih.gov

Comparative affinity studies have provided a deeper understanding of the relative potency of different corticosteroids. For example, one study found that resocortol (B1257822) butyrate (B1204436) has a relative binding affinity for the glucocorticoid receptor that is approximately three times that of betamethasone valerate. nih.gov Such in vitro binding assays are considered a reliable predictor of the in vivo topical potency of these drugs. pharmgkb.org

Table 1: In Vitro Glucocorticoid Receptor Binding Affinity

| Compound | Target/Assay | Finding |

| Betamethasone valerate | Human epidermis and mouse skin GR | Inhibited radiolabeled dexamethasone binding with IC50 of 5 nM and 6 nM, respectively. medchemexpress.commedchemexpress.commedchemexpress.com |

| Betamethasone 21-esters | Glucocorticoid Receptor | Generally show lower binding affinity than the parent alcohol. nih.gov |

| Betamethasone valerate | Glucocorticoid Receptor | Has approximately one-third the binding affinity of resocortol butyrate. nih.gov |

This table summarizes key findings from in vitro studies on the glucocorticoid receptor binding affinity of this compound.

Gene Expression Modulation: Upregulation of Anti-inflammatory Proteins (e.g., Lipocortin-1)

A significant aspect of the anti-inflammatory action of this compound is its ability to upregulate the expression of anti-inflammatory proteins. patsnap.com A key protein in this process is Lipocortin-1, also known as Annexin A1. patsnap.comnih.gov The binding of the betamethasone-receptor complex to GREs leads to an increased transcription of the gene encoding for Lipocortin-1. patsnap.com

Lipocortin-1 plays a crucial role in the inhibition of phospholipase A2 (PLA2). apexbt.com By inhibiting PLA2, the release of arachidonic acid from membrane phospholipids (B1166683) is prevented. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. Therefore, by inducing the expression of Lipocortin-1, this compound effectively dampens a critical step in the inflammatory pathway. patsnap.com In vitro studies using rat astrocytoma cells have demonstrated that glucocorticoids can induce the expression of both mRNA and the secretion of Lipocortin-1. nih.gov Furthermore, research suggests that glucocorticoids can promote the translocation of Lipocortin-1 from intracellular to pericellular sites in various central and peripheral tissues. nih.gov

Gene Expression Modulation: Downregulation of Pro-inflammatory Mediators (e.g., cytokines, chemokines, enzymes like COX-2, phospholipase A2)

In addition to upregulating anti-inflammatory proteins, this compound concurrently downregulates the expression of a multitude of pro-inflammatory mediators. patsnap.com This is a cornerstone of its potent anti-inflammatory and immunosuppressive effects. patsnap.com The betamethasone-receptor complex can interfere with the activity of transcription factors, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1), which are pivotal in the transcription of pro-inflammatory genes. mdpi.com

Cytokines and Chemokines: In vitro studies have consistently shown that betamethasone significantly reduces the secretion of numerous pro-inflammatory cytokines and chemokines. nih.govresearchgate.net These include interleukins (e.g., IL-1, IL-6, IL-8, IL-17A) and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.govspandidos-publications.com For example, in peripheral blood mononuclear cell (PBMC) models, betamethasone potently suppressed the production of a wide range of cytokines. nih.govresearchgate.net By inhibiting these signaling molecules, this compound hinders the recruitment and activation of inflammatory cells like neutrophils, macrophages, and lymphocytes to the site of inflammation. patsnap.com

Enzymes: The expression of key enzymes involved in the inflammatory process is also suppressed by this compound. As mentioned earlier, the upregulation of Lipocortin-1 leads to the inhibition of phospholipase A2 (PLA2). apexbt.com Furthermore, this compound directly downregulates the expression of the gene encoding for cyclooxygenase-2 (COX-2). patsnap.comapexbt.com COX-2 is a critical enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. apexbt.comwhiterose.ac.uk Studies have shown that targeting the signaling pathway involving PRPK, which can be inhibited by betamethasone 17-valerate, leads to a decreased expression of COX-2. nih.gov

Table 2: Downregulation of Pro-inflammatory Mediators by Betamethasone in Vitro

| Mediator Class | Specific Examples | Effect |

| Cytokines | IL-1, IL-6, IL-8, IL-17A, TNF-α mdpi.comnih.govspandidos-publications.com | Decreased expression and secretion. nih.govresearchgate.net |

| Chemokines | Macrophage inflammatory protein (MIP)-1α, MIP-1β, Monocyte chemoattractant protein (MCP)-1 nih.gov | Reduced production. patsnap.com |

| Enzymes | Phospholipase A2 (PLA2), Cyclooxygenase-2 (COX-2) patsnap.comapexbt.com | Inhibition of activity and downregulation of expression. apexbt.comwhiterose.ac.uknih.gov |

This table provides a summary of the pro-inflammatory mediators that are downregulated by betamethasone as observed in in vitro studies.

In Vitro Cellular Pathway Analysis of Anti-inflammatory and Immunosuppressive Effects

In vitro cellular pathway analysis provides a comprehensive view of how this compound orchestrates its anti-inflammatory and immunosuppressive effects. The primary pathway is the genomic pathway, which involves the binding to the glucocorticoid receptor and the subsequent modulation of gene expression, as detailed in the sections above. nih.govdrugbank.com This genomic action leads to a reduction in the function of various immune cells, including T-cells and antigen-presenting cells. patsnap.com